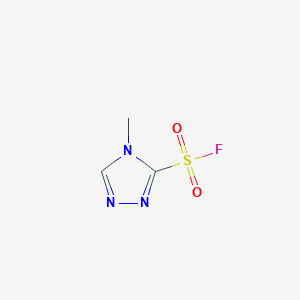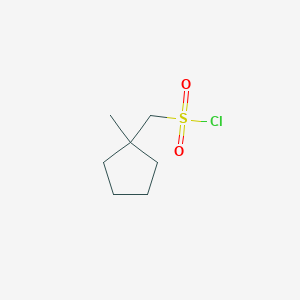![molecular formula C19H24N2O5S B2970472 Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate CAS No. 896357-65-6](/img/structure/B2970472.png)
Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate is a synthetic organic compound that falls within the category of complex heterocyclic compounds. It showcases a unique combination of structural features, which confer significant potential for diverse scientific applications, notably in medicinal chemistry and biochemical research. The intricate assembly of rings and functional groups makes it an interesting molecule for synthetic chemists and pharmacologists alike.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate generally involves a multi-step process that integrates several organic transformations. A plausible synthetic route could start from commercially available starting materials, such as a piperidine derivative and a quinoline precursor. Key steps in the synthesis include the sulfonylation of a quinoline ring, followed by the esterification of the piperidine derivative with methyl groups. Reaction conditions typically involve the use of strong acids or bases, catalysts, and controlled temperatures to ensure selective functionalization of the molecule.
Industrial Production Methods: On an industrial scale, the synthesis would be optimized for efficiency and yield. High-throughput synthetic methods, such as continuous flow reactions or microwave-assisted synthesis, might be employed to expedite the production process. The reaction conditions are tightly controlled to minimize by-products and ensure high purity of the final compound.
化学反应分析
Types of Reactions: Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to yield sulfoxides or sulfones.
Reduction: Selective reduction can lead to the conversion of ketone groups to alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the quinoline and piperidine rings, leading to a diverse array of derivatives.
Common Reagents and Conditions: Typical reagents include strong acids (HCl, H2SO4), bases (NaOH, KOH), oxidizing agents (KMnO4, H2O2), and reducing agents (NaBH4, LiAlH4). Reaction conditions such as temperature, solvent, and pH are meticulously optimized to achieve desired selectivity and yield.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups to the piperidine or quinoline rings.
科学研究应用
Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate has significant applications across several scientific fields:
Chemistry: As a reagent for synthesizing complex organic molecules, and as a model compound for studying reaction mechanisms.
Biology: Inhibits specific biological pathways, making it a useful tool for probing biochemical processes.
Medicine: Potential therapeutic agent for treating diseases due to its unique structural properties.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals, as well as in material science for creating new polymers and materials with unique properties.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its sulfonyl and carboxylate groups are key to its mechanism of action, as they can form strong interactions with protein binding sites. The quinoline and piperidine rings contribute to the molecule's overall stability and ability to cross cell membranes, allowing it to reach intracellular targets. The exact pathways involved vary depending on the specific biological or chemical context in which the compound is used.
相似化合物的比较
Compared to other compounds with similar structural features, Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate stands out due to its unique combination of functional groups. Similar compounds might include other quinoline derivatives or sulfonyl-containing heterocycles. the specific arrangement of rings and substituents in this molecule confers distinct properties, such as enhanced reactivity in certain chemical reactions and specific binding affinities to biological targets.
Hope this gives you the detailed overview you were looking for. Is there anything specific you'd like to dive deeper into?
属性
IUPAC Name |
methyl 1-[(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)sulfonyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-26-19(23)13-6-9-20(10-7-13)27(24,25)16-11-14-3-2-8-21-17(22)5-4-15(12-16)18(14)21/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHHLIOMKAXOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
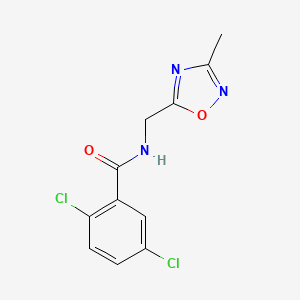
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-carboxamide](/img/structure/B2970390.png)
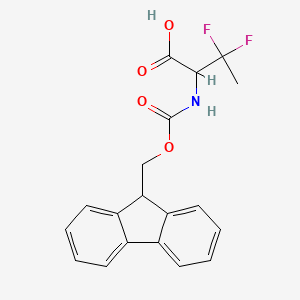
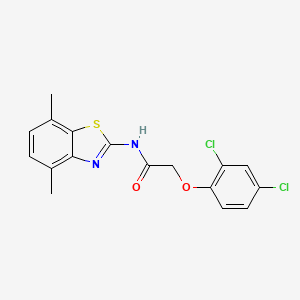
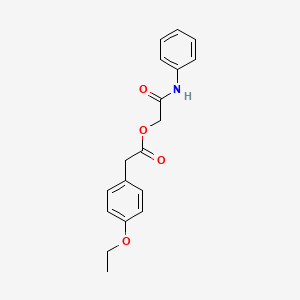
![2-(4-chlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2970395.png)
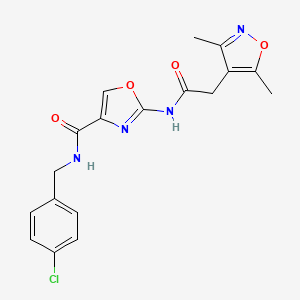
![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2970400.png)
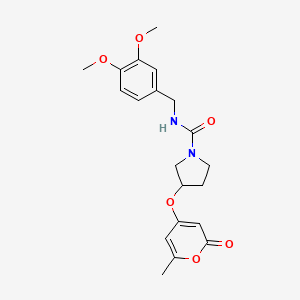
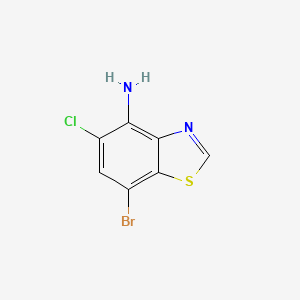
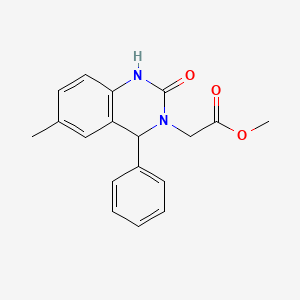
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2970407.png)
